molecular formula C2Cl2N4 B031795 3,6-Dichloro-1,2,4,5-tetrazine CAS No. 106131-61-7

3,6-Dichloro-1,2,4,5-tetrazine

Cat. No. B031795
CAS RN: 106131-61-7
M. Wt: 150.95 g/mol
InChI Key: HXXFMIAFWKZHDY-UHFFFAOYSA-N
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Description

3,6-Dichloro-1,2,4,5-tetrazine is a chemical compound with the molecular formula C2Cl2N4 . It has been reported in the stapling of complex peptides as a photochemical trigger .


Synthesis Analysis

Several 3,6-disubstituted 1,2,4,5-tetrazines were synthesized by nucleophilic substitution using 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine as electrophiles .


Chemical Reactions Analysis

3,6-Dichloro-1,2,4,5-tetrazine has been involved in various chemical reactions. For instance, it has been used in the synthesis of several 3,6-disubstituted 1,2,4,5-tetrazines . It has also been used in the aromatic nucleophilic substitution reaction with a series of biothiols .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dichloro-1,2,4,5-tetrazine include a melting point of 148°C and a predicted boiling point of 331.0±25.0 °C . The molecular weight is 150.95 .

Scientific Research Applications

Photo- and Electroactive Materials

3,6-Dichloro-1,2,4,5-tetrazine: derivatives have been extensively researched for their use in electronic devices. They serve as components and precursors for luminescent elements, photoelectric conversion elements, and image sensors . The compound’s ability to participate in inverse electron demand Diels–Alder cycloaddition reactions makes it valuable for synthesizing multi-substituted pyridazines, which are crucial for creating photo- and electroactive materials .

Antineoplastic Activity

Studies have shown that 3,6-Dichloro-1,2,4,5-tetrazine exhibits potent antineoplastic activity, particularly against metastatic breast cancer cell lines like MDA-MB-231 . It reduces cell numbers and induces apoptosis, making it a promising candidate for developing new cancer therapies .

Coordination Chemistry

In coordination chemistry, 3,6-Dichloro-1,2,4,5-tetrazine derivatives act as ligands for metal complexes . This application is significant because it allows for the creation of various functional materials and fluorophores, expanding the potential uses of this compound in the field of inorganic chemistry .

Optoelectronic Materials

The push-pull systems based on 3,6-Dichloro-1,2,4,5-tetrazine are highlighted for their potential in designing oligomers and optoelectronic materials . These systems are essential for developing new materials that can be used in advanced technology applications, including sensors and displays .

Biological Probes

3,6-Dichloro-1,2,4,5-tetrazine: derivatives are discussed for their application as fluorogenic probes due to their luminescence properties . These probes are valuable tools in biological research for studying various cellular processes and for imaging applications .

Peptide Stapling

This compound has been reported as a reagent in the stapling of complex peptides, serving as a photochemical trigger . This application is crucial in the field of biochemistry and pharmaceuticals, as it enables the stabilization of peptides for therapeutic purposes .

Safety and Hazards

3,6-Dichloro-1,2,4,5-tetrazine is classified as a self-reactive chemical (Type C), and it may cause a fire (H242). It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

3,6-Dichloro-1,2,4,5-tetrazine has been used in the synthesis of several 3,6-disubstituted 1,2,4,5-tetrazines . Its high thermal stability up to 370 °C makes it a promising candidate for future research . Additionally, it has been used in the construction of three-dimensional metal–organic frameworks (MOFs) .

Mechanism of Action

Target of Action

3,6-Dichloro-1,2,4,5-tetrazine is a chemical compound that has been reported to have cytotoxic effects It has been demonstrated to induce apoptosis , suggesting that it may target cellular components involved in the regulation of cell death.

Mode of Action

It has been reported to act as a photochemical trigger in the stapling of complex peptides . This suggests that it may interact with its targets through a photochemical mechanism, leading to changes in the structure and function of these targets.

Biochemical Pathways

Given its reported cytotoxic effects and role in inducing apoptosis , it can be inferred that it may affect pathways related to cell survival and death.

Pharmacokinetics

Its solubility in various organic solvents such as dimethylformamide (dmf) and acetonitrile (acn) suggests that it may have good bioavailability.

Result of Action

The primary result of the action of 3,6-Dichloro-1,2,4,5-tetrazine is the induction of apoptosis . This leads to cell death, which is a key factor in its cytotoxic effects. It has been reported to present a new cytotoxic drug against the metastatic breast cancer cell line MDA-MB-231 in vitro .

Action Environment

The action of 3,6-Dichloro-1,2,4,5-tetrazine can be influenced by various environmental factors. For instance, it is stable under normal conditions but may decompose under strong acidic or basic conditions . Furthermore, it is recommended to be stored at temperatures between 2-8°C , suggesting that temperature can influence its stability and efficacy.

properties

IUPAC Name

3,6-dichloro-1,2,4,5-tetrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Cl2N4/c3-1-5-7-2(4)8-6-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXFMIAFWKZHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-1,2,4,5-tetrazine

CAS RN

106131-61-7
Record name 3,6-Dichloro-1,2,4,5-tetrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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